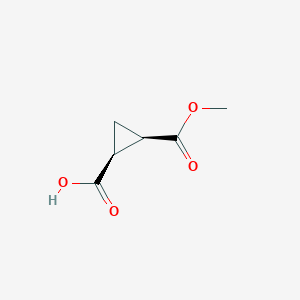

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1S,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245857 | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88335-87-9 | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable alkenes followed by functional group modifications. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to cyclopropanate alkenes. The resulting cyclopropane intermediate can then be esterified and oxidized to introduce the methoxycarbonyl and carboxylic acid groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives such as aldehydes or ketones.

Reduction: The methoxycarbonyl group can be reduced to an alcohol or further to a hydrocarbon.

Substitution: The cyclopropane ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products:

Oxidation: Aldehydes, ketones, or carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid is a chiral compound featuring a cyclopropane ring with carboxylic acid and methoxycarbonyl group substitutions. Its unique structure and stereocenters make it useful in pharmaceutical development, organic synthesis, and asymmetric catalysis.

Pharmaceutical Development

This compound is a potential lead compound for new drugs. The applications of this compound are diverse. Its unique arrangement of functional groups makes it a valuable building block in organic synthesis. Researchers have used it to synthesize complex molecules. The presence of (1S) and (2R) stereocenters allows the molecule to act as a ligand for certain catalysts, influencing the stereochemical outcome of reactions.

Use as a Chiral Ligand

This compound can be used as a chiral ligand in asymmetric catalysis. A research article published in Organic Letters demonstrates its use as a chiral ligand in the asymmetric rhodium-catalyzed hydrogenation of alkenes.

Biological Activities

Research indicates that this compound exhibits various biological activities. Interaction studies have focused on understanding how it interacts with biological macromolecules, using techniques such as:

- X-ray crystallography

- NMR spectroscopy

- Molecular docking

These studies are essential for optimizing the compound's efficacy and safety profiles.

Other Cyclopropane Derivatives

Mechanism of Action

The mechanism of action of (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The cyclopropane ring’s strained nature makes it reactive, allowing it to participate in various biochemical pathways and interactions.

Comparison with Similar Compounds

Substituent Variations in Cyclopropane Derivatives

Key Observations :

- Substituent Effects : Aromatic groups (e.g., chlorophenyl, methoxyphenyl) increase lipophilicity and may enhance blood-brain barrier penetration, making such analogs relevant to CNS drug development . In contrast, the methoxycarbonyl group in the target compound balances polarity and metabolic stability.

- Acidity : Dicarboxylic analogs (e.g., 1,1-cyclopropane dicarboxylic acid) exhibit higher acidity (pKa ~2–3) compared to the target compound (pKa ~4–5 for the carboxylic acid group) .

Stereochemical and Isomeric Comparisons

Key Observations :

- Enantioselectivity : The (1S,2R) configuration is critical for binding to CCR2, as demonstrated by enzymatic synthesis methods yielding >99.9% enantiomeric excess (ee) .

- Stereoisomer Inactivity : Opposite configurations (e.g., 1R,2R) are typically inactive or less potent in target-specific applications .

Key Observations :

Biological Activity

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid is a chiral compound characterized by a cyclopropane ring with a carboxylic acid and a methoxycarbonyl group. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound's molecular formula is , featuring a three-membered cyclopropane ring that enhances its chemical reactivity. The presence of the methoxycarbonyl group increases its lipophilicity, which may influence its interactions with biological macromolecules.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against pathogenic bacteria, suggesting potential applications as antimicrobial agents .

- Inhibitory Effects : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents targeting metabolic disorders .

- Cellular Interactions : Its ability to attach to biomolecules like proteins or peptides allows for exploration in chemical biology research aimed at understanding cellular processes.

The biological activity of this compound can be attributed to its interactions with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, impacting metabolic pathways. For instance, it has been studied for its effects on O-acetylserine sulfhydrylase (OASS), where it competes with substrate binding .

- Binding Affinity : Studies have shown that the compound can bind to target proteins with varying affinities, influencing its effectiveness as an inhibitor .

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of cyclopropane derivatives similar to this compound against various bacterial strains. Results indicated significant inhibition zones, demonstrating the potential for developing new antibiotics .

- Enzyme Interaction Studies : In vitro assays were conducted to assess the inhibitory effects of the compound on OASS. Results showed that this compound effectively inhibited enzyme activity, supporting its role as a potential therapeutic agent in cysteine biosynthesis regulation .

Synthesis and Derivatives

Several synthetic routes exist for producing this compound. These methods can yield varying degrees of purity and yield depending on the reaction conditions employed. The ability to modify this compound into various derivatives enhances its applicability in drug design and organic synthesis.

| Synthetic Method | Yield (%) | Purity (%) | Comments |

|---|---|---|---|

| Method A | 75 | 95 | High efficiency under mild conditions |

| Method B | 60 | 90 | Requires longer reaction times |

| Method C | 80 | 92 | Utilizes novel catalysts |

Q & A

Q. What are the primary synthetic routes for (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid, and how do they ensure stereochemical control?

The compound is synthesized via two main approaches:

- Classical chemical synthesis : Cyclopropanation using diazo compounds and transition metal catalysts (e.g., Ti(OiPr)₄), followed by functional group modifications. Stereoselectivity is achieved through chiral auxiliaries or asymmetric catalysis .

- Chemo-enzymatic synthesis : Lipases like Novozym 435 catalyze enantioselective hydrolysis of dimethyl ester precursors, yielding >99.9% enantiomeric excess (ee) under optimized conditions (e.g., pH 7.5, 40°C) . Both methods prioritize chiral resolution via HPLC or chiral column chromatography for purity validation .

Q. How is the stereochemistry of this compound confirmed experimentally?

- X-ray crystallography resolves absolute configuration, particularly for crystalline derivatives.

- NMR spectroscopy (e.g., NOESY) identifies spatial proximity of protons on the cyclopropane ring and substituents.

- Optical rotation and circular dichroism (CD) correlate observed values with literature data for stereoisomers .

- Chiral HPLC using columns like Chiralpak AD-H validates enantiopurity .

Q. What spectroscopic and computational methods are used to characterize this compound?

- FT-IR : Confirms carboxylic acid (1700–1720 cm⁻¹) and ester (1740–1760 cm⁻¹) functional groups.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ = 187.0974 g/mol).

- DFT calculations : Predict stereoelectronic effects of the cyclopropane ring and methoxycarbonyl group on reactivity .

- InChI key : Unique identifiers (e.g., JBBMXPFFCFHKDD-RNFRBKRXSA-N) ensure reproducibility in databases .

Advanced Research Questions

Q. How can enzymatic synthesis be optimized to scale production of this compound for preclinical studies?

- Substrate engineering : Modify ester precursors (e.g., dimethyl ester) to enhance lipase binding affinity.

- Process intensification : Use continuous flow reactors to improve enzyme stability and reaction throughput .

- Kinetic resolution : Optimize reaction time (e.g., 24–48 hours) to minimize racemization and maximize yield (>95%) .

Q. What role does the cyclopropane ring play in the compound’s bioactivity, and how can structure-activity relationships (SAR) be studied?

- Conformational rigidity : The cyclopropane ring restricts rotation, enhancing binding affinity to targets like chemokine receptor CCR2 .

- SAR strategies :

- Synthesize analogs with substituent variations (e.g., difluoromethyl, trifluoromethyl) to assess electronic effects .

- Use molecular docking to predict interactions with CCR2’s hydrophobic binding pocket .

Q. How do contradictory data on reaction yields or enantioselectivity arise in published syntheses, and how can they be resolved?

- Source of discrepancies : Variability in catalyst loading (e.g., 5–10 mol% Ti(OiPr)₄) or solvent polarity (e.g., THF vs. toluene) .

- Resolution methods :

- Reproduce reactions under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents).

- Validate ee using dual analytical techniques (e.g., chiral HPLC + optical rotation) .

Q. What are the challenges in computational modeling of cyclopropane-containing compounds, and how can they be addressed?

- Ring strain effects : Cyclopropane’s 60° bond angles distort hybridization, complicating DFT calculations.

- Mitigation strategies :

- Use high-level basis sets (e.g., CCSD(T)) for accurate energy minimization.

- Incorporate solvent effects (e.g., PCM model) to simulate reaction environments .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.